molecular formula C10H11BrFN B1319832 N-(5-Bromo-2-fluorobenzyl)cyclopropanamine CAS No. 926201-08-3

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine

Cat. No. B1319832
CAS RN: 926201-08-3
M. Wt: 244.1 g/mol
InChI Key: TUGQAZYOTSHQHC-UHFFFAOYSA-N
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Description

“N-(5-Bromo-2-fluorobenzyl)cyclopropanamine” is a synthetic compound that consists of a cyclopropane ring and an amine group . It has a unique configuration that is said to affect its biological activity.


Molecular Structure Analysis

The molecular formula of “N-(5-Bromo-2-fluorobenzyl)cyclopropanamine” is C10H11BrFN, and its molecular weight is 244.11 . The InChI code is 1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 .


Physical And Chemical Properties Analysis

“N-(5-Bromo-2-fluorobenzyl)cyclopropanamine” is a liquid at room temperature .

Scientific Research Applications

Metabolism and Bioanalytical Method Development

A study conducted on 25B-NBF, a compound related to N-(5-Bromo-2-fluorobenzyl)cyclopropanamine, focused on its metabolism in human hepatocytes. This research explored the metabolic characteristics of 25B-NBF, leading to the development of a bioanalytical method for determining both 25B-NBF and its metabolites, which is crucial for screening substance abuse (Kim et al., 2019).

Synthesis of Pharmaceutical Intermediates

Several studies have explored the synthesis of intermediates for pharmaceuticals using related compounds. For instance, Liao Lun-hui (2009) synthesized α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a critical intermediate for prasugrel, a platelet inhibitor. Zheng Min (2013) improved this synthetic method, which is significant for industrial production (Liao Lun-hui, 2009); (Zheng Min, 2013).

Antioxidant and Antibacterial Agents

A study by Ghanbari Pirbasti et al. (2016) synthesized derivatives with antioxidant and antibacterial activities, demonstrating potential applications in medicinal chemistry (Ghanbari Pirbasti et al., 2016).

Inhibition of Carbonic Anhydrase Enzyme

Research by Boztaş et al. (2015) investigated the inhibition of carbonic anhydrase enzyme by cyclopropylcarboxylic acids and esters, indicating potential therapeutic applications in treating conditions involving this enzyme (Boztaş et al., 2015).

Imaging Probes for Prostate Cancer

Mease et al. (2008) developed a radiolabeled prostate-specific membrane antigen (PSMA) inhibitor, showing promise as an imaging probe for prostate cancer (Mease et al., 2008).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQAZYOTSHQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588283
Record name N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926201-08-3
Record name N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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